1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-6-methylpyridin-2(1H)-one
Description
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-6-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-ylmethyl-piperazine core substituted with a hydroxyethyl group and a 6-methylpyridin-2(1H)-one scaffold.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-pyridin-2-ylmethyl]-6-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-3-24-15(2)14-17(26)18(20(24)27)19(16-6-4-5-7-21-16)23-10-8-22(9-11-23)12-13-25/h4-7,14,19,25-26H,3,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJKMNZVQQBOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)CCO)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(pyridin-2-yl)methyl)-6-methylpyridin-2(1H)-one is a complex organic compound that exhibits significant biological activity due to its unique molecular structure. The compound incorporates a pyridine ring, a piperazine moiety, and various substituents, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, interaction studies, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 401.49 g/mol. Its structure features:
- Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
- Piperazine Moiety : Known for its neuroleptic and antidepressant activities.
- Hydroxyl Group : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating psychiatric disorders.
Biological Activity Overview
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Treatment of depression and anxiety disorders |
| Neuroleptic | Dopamine receptor antagonism | Management of schizophrenia and bipolar disorder |
| Antimicrobial | Inhibition of bacterial growth | Potential use in treating infections |
Case Study 1: Antidepressant Effects
In a study examining the antidepressant effects of similar piperazine derivatives, researchers found that compounds with structural similarities to this compound exhibited significant serotonin receptor affinity. This suggests that the compound may also possess similar effects, warranting further investigation into its efficacy as an antidepressant.
Case Study 2: Neuroleptic Activity
Another study focused on piperazine derivatives indicated that modifications in the piperazine structure could enhance neuroleptic activity. The findings revealed that the presence of hydroxyl groups significantly increased binding affinity to dopamine receptors, suggesting a promising avenue for developing antipsychotic medications based on this compound.
Case Study 3: Antimicrobial Properties
Research on related compounds demonstrated antimicrobial activity against various bacterial strains. The presence of the pyridine ring in this compound may contribute to its potential as an antimicrobial agent.
Interaction Studies
Preliminary interaction studies have shown that this compound interacts with several key receptors:
- Serotonin Receptors (5HT) : Modulation may lead to improved mood regulation.
- Dopamine Receptors (D2) : Antagonism could assist in managing psychotic symptoms.
- Adrenergic Receptors : Potential role in anxiety modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of piperazine- and pyridine/pyridinone-containing derivatives. Below is a systematic comparison with analogs reported in the provided evidence:
Structural Analogues and Substituent Effects
Pharmacological Activity
- Hydroxyethyl vs. Alkyl/Aryl Substituents : The hydroxyethyl group in the target compound enhances water solubility (predicted logP ~1.5) compared to phenylmethyl (logP ~2.8) or dichlorophenyl (logP ~3.5) analogs, favoring bioavailability .
- Pyridin-2-yl vs. Other Aromatic Groups: The pyridin-2-ylmethyl group may improve binding to metalloenzymes or receptors (e.g., kinase ATP pockets) via nitrogen coordination, unlike non-coordinating groups like phenyl .
Physicochemical Properties
Research Findings and Trends
Hydroxyethyl-Piperazine Advantage : Compounds with 4-(2-hydroxyethyl)piperazine substituents (e.g., ) demonstrate superior metabolic stability due to reduced oxidative dealkylation compared to methyl/ethyl variants .
Pyridine vs.
Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs in (THF/HCl-mediated deprotection) and (microwave-assisted piperazine coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
